molecular formula C8H4ClNO2S B1312959 5-(2-Thienyl)-3-isoxazolecarbonyl chloride CAS No. 88958-34-3

5-(2-Thienyl)-3-isoxazolecarbonyl chloride

Cat. No. B1312959
CAS RN: 88958-34-3
M. Wt: 213.64 g/mol
InChI Key: XLRLTECXQKLWBV-UHFFFAOYSA-N
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Description

5-(2-Thienyl)-3-isoxazolecarbonyl chloride, also known as 5-TIC, is a type of organic compound that has been widely studied for its various applications in scientific research. 5-TIC is a colorless, crystalline solid that is soluble in common organic solvents, and it is often used in the synthesis of other compounds. Its unique structure allows it to be used in a variety of ways, from in vivo and in vitro studies to biochemical and physiological experiments. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the notable applications of 5-(2-Thienyl)-3-isoxazolecarbonyl chloride is in the synthesis of various heterocyclic compounds. For example, Toselli and Zanirato (1992) described the synthesis of thienyltetrazolin-5-ones through [2 + 3] cycloaddition of thienyl isocyanates, where 5-(2-Thienyl)-3-isoxazolecarbonyl chloride plays a crucial role in the initial formation of thienyl isocyanate (Toselli & Zanirato, 1992).

Development of Novel Organic Compounds

Kudelko and Wróblowska (2014) used similar compounds in their research for developing new derivatives of 5-aryl-1,3,4-oxadiazoles, demonstrating the potential of 5-(2-Thienyl)-3-isoxazolecarbonyl chloride in organic chemistry and drug design (Kudelko & Wróblowska, 2014).

Advanced Material Synthesis

In the field of materials science, Irie et al. (2000) explored the use of related compounds for the development of photochromic materials, indicating the potential application of 5-(2-Thienyl)-3-isoxazolecarbonyl chloride in creating advanced, responsive materials (Irie et al., 2000).

Corrosion Inhibition

Research by Aly and Hussein (2014) on thiazole-based polyamides containing diarylidenecyclohexanone moiety, which have potential corrosion inhibitive properties, suggests that derivatives of 5-(2-Thienyl)-3-isoxazolecarbonyl chloride could play a role in the development of new corrosion inhibitors (Aly & Hussein, 2014).

properties

IUPAC Name

5-thiophen-2-yl-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8(11)5-4-6(12-10-5)7-2-1-3-13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRLTECXQKLWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428248
Record name 5-(2-THIENYL)-3-ISOXAZOLECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Thienyl)-3-isoxazolecarbonyl chloride

CAS RN

88958-34-3
Record name 5-(2-THIENYL)-3-ISOXAZOLECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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